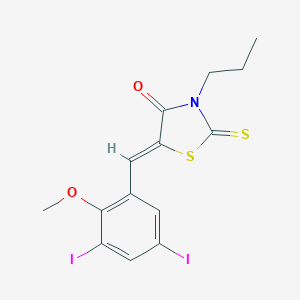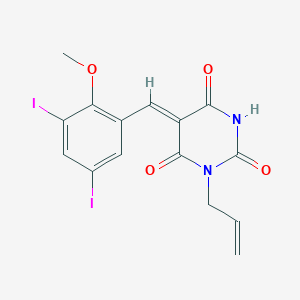![molecular formula C23H23N3O4S B301709 4-({[3,4-Dimethyl(phenylsulfonyl)anilino]acetyl}amino)benzamide](/img/structure/B301709.png)
4-({[3,4-Dimethyl(phenylsulfonyl)anilino]acetyl}amino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({[3,4-Dimethyl(phenylsulfonyl)anilino]acetyl}amino)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biochemistry. This compound is commonly referred to as DASA-58 and belongs to the class of benzamides. DASA-58 is a potent inhibitor of the protein kinase D (PKD) family, which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and survival.
Wirkmechanismus
DASA-58 exerts its biological effects by inhibiting the activity of the 4-({[3,4-Dimethyl(phenylsulfonyl)anilino]acetyl}amino)benzamide family of protein kinases. 4-({[3,4-Dimethyl(phenylsulfonyl)anilino]acetyl}amino)benzamides are known to play a critical role in various cellular processes such as cell proliferation, differentiation, and survival. By inhibiting the activity of 4-({[3,4-Dimethyl(phenylsulfonyl)anilino]acetyl}amino)benzamides, DASA-58 can disrupt these cellular processes and induce cell death in cancer cells. Additionally, DASA-58 has also been shown to have anti-inflammatory effects by inhibiting the activation of NF-κB signaling pathway.
Biochemical and Physiological Effects:
DASA-58 has been shown to have several biochemical and physiological effects. Studies have shown that DASA-58 can induce apoptosis in cancer cells by activating the caspase-dependent pathway. Additionally, DASA-58 has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation. This effect is particularly relevant in cancer research, where the growth and spread of tumors are dependent on angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
DASA-58 has several advantages as a research tool in the laboratory. It is a highly specific inhibitor of 4-({[3,4-Dimethyl(phenylsulfonyl)anilino]acetyl}amino)benzamide, which makes it an ideal tool for studying the role of this compound in various cellular processes. Additionally, DASA-58 is relatively stable and has a long half-life, which makes it suitable for in vitro and in vivo experiments. However, one limitation of using DASA-58 is its potential toxicity. Studies have shown that DASA-58 can induce cell death in non-cancerous cells at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on DASA-58. One area of interest is the development of new analogs of DASA-58 with improved pharmacological properties. Additionally, further studies are needed to investigate the potential applications of DASA-58 in other fields of research, such as neuroscience and immunology. Finally, studies are needed to investigate the potential side effects of DASA-58 and its safety profile in humans, which will be crucial for its future development as a therapeutic agent.
Synthesemethoden
The synthesis of DASA-58 involves several steps, including the reaction of 3,4-dimethylaniline with p-toluenesulfonyl chloride to form 3,4-dimethylphenylsulfonamide. This compound is then reacted with acetic anhydride to form N-acetyl-3,4-dimethylphenylsulfonamide. The final step involves the coupling of N-acetyl-3,4-dimethylphenylsulfonamide with 4-aminobenzamide in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) to form DASA-58.
Wissenschaftliche Forschungsanwendungen
DASA-58 has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is cancer research, where DASA-58 has shown promising results as a potential therapeutic agent. Studies have shown that DASA-58 can inhibit the growth and proliferation of cancer cells by targeting the 4-({[3,4-Dimethyl(phenylsulfonyl)anilino]acetyl}amino)benzamide signaling pathway. Additionally, DASA-58 has also been investigated for its potential applications in cardiovascular research, where it has been shown to have a protective effect against myocardial ischemia-reperfusion injury.
Eigenschaften
Molekularformel |
C23H23N3O4S |
|---|---|
Molekulargewicht |
437.5 g/mol |
IUPAC-Name |
4-[[2-[N-(benzenesulfonyl)-3,4-dimethylanilino]acetyl]amino]benzamide |
InChI |
InChI=1S/C23H23N3O4S/c1-16-8-13-20(14-17(16)2)26(31(29,30)21-6-4-3-5-7-21)15-22(27)25-19-11-9-18(10-12-19)23(24)28/h3-14H,15H2,1-2H3,(H2,24,28)(H,25,27) |
InChI-Schlüssel |
UQZVYKTYPSESIE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)C(=O)N)S(=O)(=O)C3=CC=CC=C3)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)C(=O)N)S(=O)(=O)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1,3-benzodioxol-5-yl)-2-(3-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B301626.png)
![isopropyl [5-({1-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1H-indol-3-yl}methylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B301629.png)
![N-(2,6-dimethylphenyl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B301630.png)
![N-(4-chlorophenyl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B301631.png)
![N-(1,3-benzodioxol-5-yl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B301632.png)
![2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B301633.png)
![2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-methylphenyl)acetamide](/img/structure/B301634.png)
![5-[4-(difluoromethoxy)-3-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B301637.png)
![2-{3-ethoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B301638.png)


![2-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy}-N-(4-bromo-3-chlorophenyl)acetamide](/img/structure/B301644.png)
![N-(4-iodo-2-methylphenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B301647.png)
![4-methyl-N-[1-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B301649.png)